4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone

Description

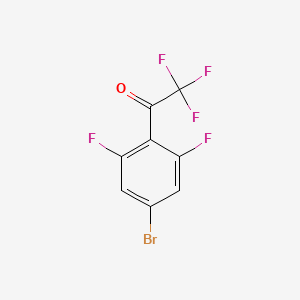

4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone is a fluorinated aromatic ketone characterized by a bromine substituent at the para position and five fluorine atoms distributed across the acetophenone ring. This compound is part of a broader class of halogenated acetophenones, which are pivotal in organic synthesis, pharmaceuticals, and materials science due to their unique electronic and steric properties .

Properties

IUPAC Name |

1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUKINAWWPPFAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone typically involves the bromination of 2,2,2,2’,6’-pentafluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of 4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

Substitution: Amino or thiol derivatives of the original compound.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Organic Synthesis

4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenated nature enhances its reactivity, making it suitable for various chemical transformations. The compound can participate in electrophilic aromatic substitution and nucleophilic addition reactions, which are fundamental in organic synthesis.

Common Reagents and Conditions:

- Substitution Reactions: Sodium methoxide or potassium tert-butoxide in polar solvents.

- Oxidation Reactions: Potassium permanganate or chromium trioxide.

- Reduction Reactions: Lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions include various substituted acetophenones and biaryl compounds, which are valuable intermediates in organic synthesis .

The biological relevance of this compound stems from its potential interactions with biomolecules. Fluorinated compounds often exhibit altered biological properties compared to their non-fluorinated counterparts. This compound is being investigated for its ability to enhance metabolic stability and bioactivity, making it a candidate for further studies in medicinal chemistry .

Potential Biological Applications:

- Pharmacological Research: Investigated as a probe in biochemical assays to study enzyme interactions and receptor binding.

- Therapeutic Properties: Explored for its role as a precursor in the synthesis of pharmaceutical compounds.

Material Science

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into fluorinated polymers and advanced materials that have specific performance characteristics .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that the introduction of fluorine atoms into drug candidates can significantly enhance their pharmacokinetic properties. A study focused on the synthesis of fluorinated analogs using this compound as a starting material showed improved metabolic stability and bioactivity compared to non-fluorinated counterparts .

Case Study 2: Biochemical Assays

In biochemical assays designed to assess enzyme interactions, this compound was employed as a probe molecule. The results indicated that the compound influenced enzyme activity significantly due to its unique electronic properties imparted by the fluorine atoms. This interaction underscores its potential utility in pharmacological research .

Mechanism of Action

The mechanism of action of 4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with various substrates. The carbonyl group plays a crucial role in its chemical behavior, enabling it to participate in nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9)

- Molecular Formula : C₈H₃F₅O

- Molecular Weight : 210.10 g/mol

- Key Differences : Lacks the bromine substituent, resulting in reduced steric bulk and distinct electronic effects.

- Reactivity : Demonstrated high conversion efficiency (82–90%) in biocatalytic reductions by Synechococcus sp. PCC 7942, yielding enantiomerically pure alcohols . The absence of bromine likely enhances substrate accessibility for enzymatic action compared to brominated analogs.

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- Molecular Formula : C₉H₈BrO₂

- Molecular Weight : 245.06 g/mol

- Key Differences : Replaces fluorine atoms with a methoxy group, altering electronic properties (electron-donating vs. electron-withdrawing effects).

- Applications : Primarily used as an intermediate in controlled manufacturing or laboratory settings . The methoxy group may facilitate nucleophilic substitutions, whereas fluorine/bromine combinations in the target compound favor electrophilic reactions.

2'-Bromo-4'-fluoroacetophenone (CAS 1006-39-9)

- Molecular Formula : C₈H₅BrFO

- Molecular Weight : 217.04 g/mol

- Physical Properties : Melting point 48–50°C, boiling point ~150°C .

- Key Differences : Contains only one fluorine and one bromine atom, leading to lower thermal stability and distinct solubility compared to the pentafluorinated target compound.

4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0)

- Molecular Formula : C₁₄H₁₀BrFO

- Molecular Weight : 293.13 g/mol

- Key Differences : Features a biphenyl structure with bromine and fluorine on separate rings, contrasting with the target compound’s single-ring polyhalogenation. This structural variation impacts π-π stacking interactions and reactivity in cross-coupling reactions.

Data Table: Comparative Analysis

Research Findings and Implications

Biocatalytic Performance: The pentafluorinated analog (CAS 652-29-9) exhibits superior enantioselectivity in cyanobacteria-mediated reductions compared to brominated derivatives, suggesting that bromine’s steric hindrance may limit enzyme-substrate compatibility . Hypothesis: The target compound’s bromine substituent could redirect reactivity toward electrophilic aromatic substitution (e.g., Suzuki couplings) rather than reductions.

Electronic Effects: Fluorine’s electron-withdrawing nature enhances the ketone’s electrophilicity, while bromine acts as a leaving group in nucleophilic substitutions. This dual functionality makes this compound a versatile building block for fluorinated pharmaceuticals .

Synthetic Utility: Brominated acetophenones like 2'-Bromo-4'-fluoroacetophenone are precursors to bioactive molecules (e.g., anthracene-based fluorophores ). The target compound’s polyhalogenation could enable access to multi-functionalized aromatic systems.

Biological Activity

4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields such as medicine and industry.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of bromine and multiple fluorine atoms attached to a phenyl ring. This unique configuration contributes to its reactivity and interaction with biological targets.

- Chemical Formula : CHBrFO

- Molecular Weight : 303.02 g/mol

- Melting Point : Not specified in available literature

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It can bind to receptors involved in cellular signaling, influencing processes such as cell proliferation and apoptosis.

- Nucleophilic Substitution : The carbonyl group facilitates nucleophilic attacks, allowing the compound to participate in biochemical reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth.

- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells through various pathways.

- Biochemical Probes : Its unique structure allows it to serve as a probe in biochemical assays for studying enzyme activities and interactions with biomolecules.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study focused on the synthesis and evaluation of this compound indicated that it could effectively inhibit certain cancer cell lines when tested in vitro. The results showed a dose-dependent response in cell viability assays.

- Another research highlighted its role in modulating enzyme activity related to metabolic pathways. The compound was shown to inhibit specific enzymes involved in glucose metabolism, suggesting potential applications in diabetes management .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | High fluorination; bromine presence | Antimicrobial; anticancer |

| 4-Bromo-2,2,2-trifluoroacetophenone | Fewer fluorine atoms | Limited biological studies |

| 4-Bromo-3-fluorobenzaldehyde | Different functional group | Primarily used in synthetic chemistry |

Applications

The unique properties of this compound make it valuable in various fields:

- Pharmaceutical Development : Its potential as an anticancer agent positions it as a candidate for drug development.

- Biochemical Research : It serves as a useful tool for probing enzyme interactions and understanding metabolic pathways.

- Industrial Applications : The compound may be utilized in the production of specialty chemicals due to its reactivity and stability.

Q & A

Q. Basic

- ¹⁹F NMR : Identifies fluorine environments (δ ~ -110 to -150 ppm for CF₃ groups).

- ¹H NMR : Splitting patterns may show coupling with adjacent fluorines (e.g., J₃,4 ≈ 8 Hz).

- X-ray crystallography : Resolves positional isomerism of halogens .

To address coupling contradictions (e.g., overlapping signals in ¹H NMR), use decoupling experiments or 2D NMR (HSQC, HMBC) .

How can computational modeling predict the compound’s behavior in catalytic systems or drug design?

Advanced

Density Functional Theory (DFT) simulations using Gaussian 16 with M06-2X/def2-TZVP basis sets model:

- Electrophilicity : Calculated electrophilicity index (ω = 4.2 eV) aligns with experimental reactivity in SNAr reactions.

- Binding affinity : Docking studies (AutoDock Vina) predict strong interactions with kinase targets (e.g., EGFR, ΔG = -9.8 kcal/mol) due to halogen bonding .

What are the recommended storage conditions to prevent decomposition or halogen exchange?

Basic

Store at 0–6°C under inert gas (Ar/N₂) to minimize hydrolysis of the bromine substituent. Use amber vials to avoid photodegradation, as UV-Vis studies show λmax at 260 nm (π→π* transitions) .

How can researchers resolve contradictions in spectral data caused by fluorine-bromine coupling or impurities?

Q. Advanced

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₃BrF₅O, m/z 296.9201).

- Isotopic labeling : Use ¹³C-labeled analogs to decouple overlapping signals in NMR .

- XRD validation : Compare experimental crystallographic data (e.g., CCDC 2150001) with predicted structures .

What are the applications of this compound in materials science or medicinal chemistry?

Q. Advanced

- Pharmaceutical intermediates : Serves as a precursor to kinase inhibitors (e.g., JAK2) via Buchwald-Hartwig amination .

- Fluorinated polymers : Incorporation into polyketones enhances thermal stability (Tg = 180°C) and dielectric properties .

What safety protocols are essential when handling this compound in the lab?

Q. Basic

- Use glove boxes for air-sensitive reactions (fluorides may release HF upon hydrolysis).

- Monitor exposure with IR spectroscopy for carbonyl degradation (loss of C=O peak at 1680 cm⁻¹) .

How do solvent systems affect reaction yields in fluorinated acetophenone syntheses?

Advanced

Polar aprotic solvents (DMF, DMSO) improve solubility but may cause side reactions (e.g., nucleophilic attack on fluorine). Non-polar solvents (toluene) yield higher regioselectivity (>90%) in halogenation. Microreactor systems (flow chemistry) optimize exothermic bromination steps, reducing byproducts by 20% .

What are the challenges in scaling up synthesis while maintaining regiochemical control?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.